Cas no 2137984-71-3 (Bicyclo[3.2.0]heptane-6-methanesulfonamide)
Bicyclo[3.2.0]heptane-6-methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.2.0]heptane-6-methanesulfonamide
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- Inchi: 1S/C8H15NO2S/c9-12(10,11)5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2,(H2,9,10,11)
- InChI Key: AOHRVBLMDMEYPH-UHFFFAOYSA-N
- SMILES: C12C(C(CS(N)(=O)=O)C1)CCC2
Bicyclo[3.2.0]heptane-6-methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-696707-0.05g |
{bicyclo[3.2.0]heptan-6-yl}methanesulfonamide |
2137984-71-3 | 0.05g |
$1212.0 | 2023-03-10 | ||
| Enamine | EN300-696707-0.1g |
{bicyclo[3.2.0]heptan-6-yl}methanesulfonamide |
2137984-71-3 | 0.1g |
$1269.0 | 2023-03-10 | ||
| Enamine | EN300-696707-0.25g |
{bicyclo[3.2.0]heptan-6-yl}methanesulfonamide |
2137984-71-3 | 0.25g |
$1328.0 | 2023-03-10 | ||
| Enamine | EN300-696707-0.5g |
{bicyclo[3.2.0]heptan-6-yl}methanesulfonamide |
2137984-71-3 | 0.5g |
$1385.0 | 2023-03-10 | ||
| Enamine | EN300-696707-1.0g |
{bicyclo[3.2.0]heptan-6-yl}methanesulfonamide |
2137984-71-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-696707-2.5g |
{bicyclo[3.2.0]heptan-6-yl}methanesulfonamide |
2137984-71-3 | 2.5g |
$2828.0 | 2023-03-10 | ||
| Enamine | EN300-696707-5.0g |
{bicyclo[3.2.0]heptan-6-yl}methanesulfonamide |
2137984-71-3 | 5.0g |
$4184.0 | 2023-03-10 | ||
| Enamine | EN300-696707-10.0g |
{bicyclo[3.2.0]heptan-6-yl}methanesulfonamide |
2137984-71-3 | 10.0g |
$6205.0 | 2023-03-10 |
Bicyclo[3.2.0]heptane-6-methanesulfonamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Bicyclo[3.2.0]heptane-6-methanesulfonamide
Recent Advances in the Study of Bicyclo[3.2.0]heptane-6-methanesulfonamide (CAS: 2137984-71-3)
Bicyclo[3.2.0]heptane-6-methanesulfonamide (CAS: 2137984-71-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This bicyclic sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems. Recent studies have focused on elucidating its unique structural properties, mechanism of action, and pharmacological activities, making it a key candidate for further research and development.
One of the most notable findings in recent research is the compound's ability to selectively inhibit specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Bicyclo[3.2.0]heptane-6-methanesulfonamide exhibits high affinity for cyclooxygenase-2 (COX-2), with minimal off-target effects. This selectivity suggests its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects due to COX-1 inhibition.
In addition to its anti-inflammatory properties, recent investigations have explored the compound's role in cancer therapeutics. Preliminary in vitro studies have shown that Bicyclo[3.2.0]heptane-6-methanesulfonamide can induce apoptosis in certain cancer cell lines by modulating the activity of key apoptotic proteins. These findings were further supported by molecular docking simulations, which revealed strong interactions between the compound and specific binding pockets on target proteins. However, further in vivo studies are required to validate these observations and assess the compound's pharmacokinetic profile.
The synthesis and optimization of Bicyclo[3.2.0]heptane-6-methanesulfonamide have also been a focus of recent research. A team of chemists at a leading pharmaceutical institute developed a novel, high-yield synthesis route for the compound, which was published in Organic Letters in early 2024. This method significantly reduces the number of synthetic steps and improves overall yield, making large-scale production more feasible for clinical applications. The study also highlighted the importance of the sulfonamide moiety in enhancing the compound's bioavailability and metabolic stability.
Despite these promising developments, challenges remain in the clinical translation of Bicyclo[3.2.0]heptane-6-methanesulfonamide. Current research is addressing issues related to its solubility and tissue distribution, with several derivative compounds being synthesized to improve these properties. Furthermore, comprehensive toxicology studies are underway to ensure the compound's safety profile meets regulatory standards for human trials.
In conclusion, Bicyclo[3.2.0]heptane-6-methanesulfonamide (CAS: 2137984-71-3) represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and diverse biological activities position it as a potential lead compound for multiple therapeutic applications. As research progresses, this molecule may pave the way for new treatment strategies in inflammation, oncology, and possibly other disease areas. Continued investigation into its mechanism of action and optimization of its pharmacological properties will be crucial for its successful development into clinically viable therapeutics.
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